Vortioxetine Impurity 14
Description
Evolution and Regulatory Landscape of Pharmaceutical Impurity Control
The regulation of pharmaceutical products has a long history, with federal oversight in the United States dating back to the 1906 Pure Food and Drugs Act. fda.gov However, the focus on controlling impurities has become increasingly stringent over the last few decades, driven by a deeper understanding of their potential to cause adverse effects. researchgate.neteco-vector.com Landmark events, such as the detection of harmful impurities in commercial drugs, have spurred regulatory agencies worldwide to establish and enforce rigorous guidelines. researchgate.netresearchgate.net
A pivotal development in the global harmonization of impurity control was the formation of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) in 1990. researchgate.net The ICH has since published a series of guidelines that provide a comprehensive framework for the control of impurities. Key guidelines include:
ICH Q3A(R2): This guideline focuses on the content and qualification of impurities in new drug substances produced by chemical synthesis. jpionline.orggmpinsiders.com It establishes thresholds for reporting, identifying, and qualifying impurities. jpionline.org
ICH Q3B(R2): This guideline addresses impurities in new drug products, defining those that may arise from the drug substance itself, its degradation, or interactions with excipients. gmpinsiders.com
ICH Q3C(R8): This guideline provides acceptable limits for residual solvents in pharmaceutical products based on their toxicity. gmpinsiders.com
ICH M7(R1): This guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. jpionline.orguspnf.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these ICH guidelines, making them a mandatory part of the drug approval process. numberanalytics.comeuropa.eu The regulatory landscape continues to evolve, with recent attention on specific impurity classes like nitrosamines, leading to updated guidance and a greater emphasis on risk assessment throughout the drug lifecycle. researchgate.netlgcstandards.com
The Critical Role of Impurity Profiling in Drug Development and Quality Assurance
Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a drug substance or final product. synthinkchemicals.comnumberanalytics.com This process is a cornerstone of modern pharmaceutical development and quality assurance for several critical reasons:
Ensuring Patient Safety: The primary goal of impurity profiling is to safeguard public health. globalpharmatek.com Some impurities can be toxic, mutagenic, or carcinogenic, posing serious health risks even at trace levels. numberanalytics.combiomedres.us By identifying and controlling these harmful substances, manufacturers can minimize potential risks to patients. globalpharmatek.com
Guaranteeing Drug Efficacy and Stability: Impurities can degrade the active pharmaceutical ingredient (API), leading to a loss of potency and reduced therapeutic efficacy. longdom.org They can also affect the stability of the drug product, shortening its shelf life. globalpharmatek.com Impurity profiling helps identify degradation pathways and products, allowing for the development of stable formulations and appropriate storage conditions. synthinkchemicals.compharmaffiliates.com
Regulatory Compliance: Adherence to strict regulatory standards set by agencies like the FDA and EMA is non-negotiable for gaining market approval. globalpharmatek.comlongdom.org Impurity profiling provides the necessary data to demonstrate that impurity levels are within the acceptable limits defined by guidelines such as those from the ICH. longdom.orgpharmaffiliates.com
Process Optimization and Quality Control: Understanding the impurity profile can provide valuable insights into the manufacturing process. globalpharmatek.com It helps identify the source of process-related impurities, enabling optimization of synthetic routes and manufacturing conditions to minimize their formation. globalpharmatek.compharmaffiliates.com This is integral to maintaining consistent product quality and adhering to Good Manufacturing Practices (GMP). globalpharmatek.com
Contextualization of Vortioxetine (B1682262) Impurity 14 within the Broader Scope of Drug-Related Impurities
Vortioxetine is a multimodal antidepressant medication used in the treatment of major depressive disorder. nih.gov During its synthesis and storage, various related substances, including impurities, can be formed. dntb.gov.uaresearchgate.net One such substance is Vortioxetine Impurity 14 . chemicea.com
This specific impurity serves as a practical example of the challenges addressed by the regulatory and scientific principles outlined above. It is identified as a significant byproduct in the manufacturing process of vortioxetine. google.com As a process-related impurity, its presence must be monitored and controlled within strict limits to ensure the final drug product's safety and quality. google.com
Compound Information Table
| Compound Name | Synonyms | Chemical Name |
| Vortioxetine | Brintellix, Trintellix | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine |
| This compound | Vortioxetine Dipiperazine Analog | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)-4-(2-(piperazin-1-yl)phenyl)piperazine |
Detailed Research Findings for this compound
| Identifier | Value |
|---|---|
| Chemical Name | 1-(2-((2,4-Dimethylphenyl)thio)phenyl)-4-(2-(piperazin-1-yl)phenyl)piperazine chemicea.comcymitquimica.com |
| CAS Number | 1240670-85-2 chemicea.comcymitquimica.comaxios-research.com |
| Molecular Formula | C₂₈H₃₄N₄S cymitquimica.comaxios-research.com |
| Molecular Weight | 458.67 g/mol cymitquimica.comaxios-research.comveeprho.com |
| Appearance | White to Off-White Solid cymitquimica.com |
| Nature | A process-related impurity and main byproduct in the synthesis of Vortioxetine. google.com It is also considered a potential degradation impurity. google.com |
| Application in Research | Used as an impurity reference substance for the development and validation of analytical methods for Vortioxetine, which is crucial for quality control and establishing impurity limits in the API and final drug product. google.comchemwhat.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H34N4S |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
1-[2-(2,4-dimethylphenyl)sulfanylphenyl]-4-(2-piperazin-1-ylphenyl)piperazine |
InChI |
InChI=1S/C28H34N4S/c1-22-11-12-27(23(2)21-22)33-28-10-6-5-9-26(28)32-19-17-31(18-20-32)25-8-4-3-7-24(25)30-15-13-29-14-16-30/h3-12,21,29H,13-20H2,1-2H3 |
InChI Key |
FTYXWHNWGGQBIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C4=CC=CC=C4N5CCNCC5)C |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Formation of Vortioxetine Impurity 14
Hypothetical and Reported Synthesis Routes for Vortioxetine (B1682262) Impurity 14
The formation of Vortioxetine Impurity 14 is intrinsically linked to the manufacturing process of vortioxetine itself. While specific, dedicated synthetic routes for this impurity are not the primary focus of pharmaceutical manufacturing, understanding its potential pathways is crucial for control strategies.
A patented method for preparing this compound involves a two-step process. google.com The first step is the reaction of vortioxetine (or its salt) with o-bromoiodobenzene. This reaction is conducted in the presence of a palladium catalyst and a base. The second step involves reacting the intermediate compound from the first step with piperazine (B1678402), again using a palladium catalyst and a base, to yield this compound. google.com This method is reported to produce the impurity with high purity and yield, making it suitable for use as a reference standard in quality control. google.com
Common synthetic strategies that could lead to the formation of this impurity include:
Piperazine Coupling: This involves reacting substituted piperazines with aryl halides. smolecule.com
Thioether Formation: The introduction of thioether groups can be achieved through nucleophilic substitution reactions. smolecule.com
A schematic representation of a reported synthesis is provided below:
Table 1: Reported Synthesis of this compound No interactive data table.
| Step | Reactants | Reagents | Product |
| 1 | Vortioxetine (or its salt), o-bromoiodobenzene | Palladium catalyst, Base | Intermediate Compound |
| 2 | Intermediate Compound, Piperazine | Palladium catalyst, Base | This compound |
Source: CN114075153A google.com
Investigation into the Detailed Chemical Mechanisms of this compound Formation During Manufacturing Processes
The formation of this compound during vortioxetine synthesis is a complex process influenced by various factors, including the chosen synthetic route and reaction conditions. It is considered a principal byproduct, indicating that its formation mechanism is competitive with the main reaction for producing vortioxetine. google.com
The synthesis of vortioxetine and, consequently, the formation of its impurities, often employs metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions are particularly common for forming the C-N and C-S bonds present in the vortioxetine molecule. nih.govgoogle.com
The patented synthesis of this compound explicitly details a palladium-catalyzed pathway. google.com In the broader context of vortioxetine synthesis, which often involves reacting 1,2-dihalobenzenes, 2,4-dimethylthiophenol, and piperazine, the palladium catalyst facilitates the coupling of these fragments. google.com Side reactions leading to Impurity 14 can occur under these catalytic conditions.
Non-catalytic pathways, while less defined in the literature for this specific impurity, could potentially involve nucleophilic aromatic substitution reactions, especially under harsh conditions such as high temperatures, which are sometimes employed in vortioxetine synthesis. google.com However, the primary documented routes for both the main product and Impurity 14 heavily rely on catalysis. google.comgoogle.com
The generation of this compound is a direct consequence of side reactions involving intermediates of the main vortioxetine synthesis. In a typical "one-pot" synthesis of vortioxetine, where a dihalogenated benzene (B151609) is reacted with 2,4-dimethylthiophenol and piperazine, several competing reactions can occur. google.com
One key intermediate in vortioxetine synthesis is 1-[2-(2,4-dimethylphenylthio)phenyl]piperazine. This molecule is vortioxetine itself. Another potential intermediate is a mono-substituted piperazine-phenyl ring. A crucial side reaction leading to Impurity 14 involves the coupling of two vortioxetine-like molecules or a vortioxetine molecule with another piperazine-containing fragment.
The patent for the preparation of Impurity 14 highlights a key reaction where vortioxetine itself acts as a starting material, reacting with o-bromoiodobenzene and then piperazine. google.com This suggests that under certain process conditions, the desired product (vortioxetine) can participate in further reactions to form the impurity. The presence of unreacted starting materials or intermediates can also contribute to the formation of a variety of impurities. cymitquimica.comcolab.ws
Influence of Reaction Parameters and Raw Material Attributes on Impurity 14 Levels
The level of this compound in the final product is highly dependent on the control of reaction parameters and the quality of raw materials.
Reaction Parameters:
Catalyst System: The choice of palladium catalyst and the associated ligand can significantly influence the selectivity of the reaction, either favoring the formation of vortioxetine or increasing the prevalence of side reactions that lead to Impurity 14. google.com
Base: The type and amount of base used can affect the reaction rate and the equilibrium of competing reactions. google.com
Temperature: Elevated temperatures, while potentially increasing the reaction rate, can also promote the formation of byproducts. google.com The patented synthesis for Impurity 14 specifies reaction temperatures between 80-140°C. google.com
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby influencing reaction kinetics and the product/impurity profile. google.com
Stoichiometry of Reactants: The molar ratio of the reactants is a critical parameter. An excess of any one reactant can push the reaction towards undesired pathways. google.com
Raw Material Attributes:
Purity of Starting Materials: The presence of impurities in the raw materials, such as o-bromoiodobenzene or piperazine, can lead to the formation of additional, undesired compounds.
Reactivity of Halogens: In syntheses using dihalobenzenes, the differential reactivity of the halogens (e.g., iodine vs. bromine or chlorine) can be exploited to control the reaction sequence. However, a lack of selectivity can lead to a mixture of products, including the precursors to Impurity 14. google.com
The following table summarizes the influence of various parameters on the formation of this compound, based on a patented synthesis method.
Table 2: Influence of Reaction Parameters on this compound Formation No interactive data table.
| Parameter | Condition | Effect on Impurity Formation |
| Catalyst | Palladium (e.g., Pd(dba)2) with ligand (e.g., BINAP) | Essential for the coupling reactions that form the impurity. google.com |
| Base | Sodium tert-butoxide | Drives the reaction forward; concentration affects yield. google.com |
| Solvent | Toluene, Mesitylene | Affects reaction kinetics and temperature control. google.com |
| Temperature | 80-140 °C | Higher temperatures can increase reaction rate but may also promote side reactions. google.com |
| Reactant Ratio | Molar ratios of vortioxetine, o-bromoiodobenzene, and piperazine | Critical for controlling the extent of the side reaction leading to the impurity. google.com |
Source: CN114075153A google.com
Advanced Analytical Methodologies for the Detection and Quantification of Vortioxetine Impurity 14
Chromatographic Separation Techniques
Chromatography stands as the cornerstone for the separation and analysis of complex mixtures in the pharmaceutical industry. jfda-online.comconicet.gov.ar Its application is indispensable for resolving the API from its structurally similar impurities. Various chromatographic techniques, each with unique separation mechanisms, have been developed and optimized for the analysis of vortioxetine (B1682262) and its related substances, including Impurity 14.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical tool for the separation, identification, and quantification of compounds in a mixture. conicet.gov.arresearchgate.netresearchgate.net It is the most widely employed technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and adaptability. jfda-online.com Several HPLC-based methods have been developed to analyze vortioxetine and its impurities, ensuring the quality and safety of the drug. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis. It utilizes a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Several RP-HPLC methods have been developed for the analysis of vortioxetine and its related substances. researchgate.netwisdomlib.org
A typical RP-HPLC method for vortioxetine analysis employs an octadecylsilane (B103800) (C18) bonded silica (B1680970) column. researchgate.netwisdomlib.orggoogle.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.govwisdomlib.org The selection of the buffer and its pH, as well as the gradient elution program, are critical for achieving optimal separation between vortioxetine and its impurities, including Impurity 14.
For instance, one method utilizes a mobile phase composed of ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and acetonitrile in a 40:60 ratio on an INERTSIL ODS-3V C-18 column. wisdomlib.org Another method employs a mobile phase of methanol and 0.05 M potassium dihydrogen phosphate (B84403) (pH 3.0) in a 30:70 v/v ratio. researchgate.netresearchgate.net The detection is typically carried out using a UV detector at a wavelength where both vortioxetine and its impurities exhibit significant absorbance, often around 224-228 nm. google.comgoogle.com
Forced degradation studies are an integral part of method development and validation, demonstrating the stability-indicating capability of the analytical method. researchgate.netnih.govwisdomlib.orgijprajournal.com These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netresearchgate.netwisdomlib.orgijprajournal.com The developed HPLC method must be able to separate the API from all degradation products, ensuring that the assay results are accurate and not affected by the presence of degradants. researchgate.netwisdomlib.org
Table 1: Exemplary RP-HPLC Method Parameters for Vortioxetine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chromatographic Column | INERTSIL ODS-3V C-18 | Waters Symmetry C18 (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Ammonium acetate (pH 4.5) | 0.05 M Potassium dihydrogen phosphate (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol |
| Ratio | 40:60 (A:B) | 70:30 (A:B) |
| Flow Rate | Not Specified | 1.3 mL/min |
| Detection Wavelength | Not Specified | 225.0 nm |
| Column Temperature | Not Specified | 50°C |
This table presents a compilation of typical parameters from various published methods. researchgate.netwisdomlib.orgresearchgate.net
Normal-Phase Liquid Chromatography (NP-LC) employs a polar stationary phase and a non-polar mobile phase. This technique is particularly useful for separating structurally similar compounds, including isomers, that may be difficult to resolve by RP-HPLC. researchgate.netepa.govresearchgate.netnih.gov In the context of vortioxetine, NP-LC has been successfully applied to separate its positional isomers. researchgate.netepa.gov
A developed NP-LC method for vortioxetine utilized a Chiralpak-ADH column with a mobile phase consisting of n-hexane, ethanol (B145695), diethylamine (B46881), and trifluoroacetic acid in a ratio of 75:25:0.05:0.05 (v/v/v/v). researchgate.netepa.gov This method demonstrated excellent resolution between vortioxetine and its three isomeric impurities. The use of modifiers like diethylamine and trifluoroacetic acid was found to be crucial for achieving the desired separation. researchgate.net
The selection of the stationary phase is critical in NP-LC. Different chiral stationary phases such as Chiralpak-ODH, Chiralpak-IA, and Chiralpak-IB were evaluated during method development to find the optimal column for separating vortioxetine from its isomers. researchgate.netresearchgate.net UV detection at 235 nm was employed for the quantification of the separated compounds. researchgate.netepa.gov
Table 2: NP-LC Method for Separation of Vortioxetine Isomeric Impurities
| Parameter | Condition |
|---|---|
| Chromatographic Column | Chiralpak-ADH (250 x 4.6 mm ID), 5 µm |
| Mobile Phase | n-hexane:ethanol:diethylamine:trifluoroacetic acid (75:25:0.05:0.05, v/v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 235 nm |
| Resolution | > 2.0 between all positional isomers and Vortioxetine |
Data sourced from a study on the separation of structurally similar impurities of vortioxetine. researchgate.netepa.gov
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a small amount of aqueous buffer. researchgate.netnih.govamsbiopharma.comresearchgate.net HILIC is an excellent technique for the separation and retention of polar and hydrophilic compounds that are poorly retained in RP-HPLC. nih.govamsbiopharma.commerckmillipore.comamericanpharmaceuticalreview.com
In the analysis of vortioxetine, HILIC has been employed for the determination of polar impurities, particularly genotoxic impurities (GTIs). mdpi.comresearchgate.netnih.govoup.comchromatographyonline.com For example, a HILIC-MS method was developed for the analysis of 2-chloro-N-(2-chloroethyl)ethanamine, a potential GTI in the vortioxetine manufacturing process. nih.govoup.com This method utilized a Primesep B column with a mobile phase of 10 mM ammonium formate (B1220265) buffer (pH 3.0) and acetonitrile (5:95, v/v). nih.govoup.com The use of mass spectrometric (MS) detection provides high selectivity and sensitivity, which is crucial for the trace-level analysis of GTIs. nih.govoup.com
The HILIC separation mechanism is complex and can involve partitioning, adsorption, and electrostatic interactions. nih.gov The choice of stationary phase, mobile phase composition (especially the water content and buffer pH), and temperature can significantly influence the retention and selectivity of the separation. researchgate.netmerckmillipore.com
Table 3: HILIC-MS Method for a Genotoxic Impurity in Vortioxetine
| Parameter | Condition |
|---|---|
| Chromatographic Column | Primesep B (150 × 4.6 mm, 5.0 µm) |
| Mobile Phase | 10 mM ammonium formate buffer (pH 3.0) and acetonitrile (5:95, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection | QDa Mass Detector (Positive Ion Mode, SIR) |
This method was developed for the analysis of a specific genotoxic impurity and not directly for Vortioxetine Impurity 14, but it demonstrates the applicability of HILIC for polar impurity analysis in vortioxetine. nih.govoup.com
Chiral chromatography is a specialized area of chromatography used for the separation of enantiomers. While this compound itself is not specified as chiral, the principles of chiral separation are crucial in pharmaceutical analysis where stereoisomers of the API or impurities can exist. researchgate.net Different enantiomers of a drug can have different pharmacological and toxicological properties.
For vortioxetine, which has chiral centers, methods have been developed to separate its stereoisomers. researchgate.net These methods often employ chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. As demonstrated in the NP-LC section, columns like Chiralpak-ADH are used for separating isomeric impurities of vortioxetine. researchgate.netepa.gov The mobile phase composition, including the use of specific modifiers, plays a significant role in achieving chiral resolution. researchgate.net
The development of such methods is essential to control the enantiomeric purity of the drug substance and ensure that the desired stereoisomer is present at the correct concentration, while any unwanted stereoisomers are below acceptable limits.
For instance, GC is the standard method for the analysis of residual solvents, which are organic volatile chemicals used during the synthesis of the API and excipients. Regulatory guidelines strictly limit the presence of these solvents in the final drug product. Headspace GC is a common technique used for this purpose, where the volatile solvents are sampled from the headspace above the sample matrix.
While there is no specific mention in the provided search results of a GC method for the direct analysis of this compound, which is a large and non-volatile molecule, GC-MS could potentially be used for the identification of smaller, volatile degradation products or related substances that might be formed under certain conditions.
High-Performance Liquid Chromatography (HPLC) Methodologies
Hyphenated Analytical Techniques
Hyphenated techniques, which combine the separation power of chromatography with the detection specificity of spectrometry, are indispensable for the analysis of complex pharmaceutical samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-ESI-QTOF-MS/MS) for High-Resolution Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution variants like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS) are powerful tools for the identification and quantification of vortioxetine impurities. researchgate.netnih.govcolab.wsnih.govnih.gov These methods offer exceptional sensitivity and selectivity, allowing for the detection of trace-level impurities.
Forced degradation studies of vortioxetine have utilized high-resolution LC/MS and LC/MS/MS to identify and characterize various degradation products formed under stress conditions such as oxidation and photolysis. nih.govresearchgate.net These studies are crucial for understanding the stability of the drug substance and for identifying potential impurities that may arise during manufacturing and storage. The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of molecules, preserving their structural integrity for accurate mass determination. researchgate.net
Researchers have developed stability-indicating HPLC methods coupled with mass spectrometry to separate and identify potential process-related impurities in vortioxetine. colab.wsresearchgate.netmdpi.com The accurate mass measurements obtained from QTOF-MS enable the determination of the elemental composition of impurities, which is a critical step in their structural elucidation. researchgate.netnih.gov The fragmentation patterns observed in MS/MS spectra provide further structural information, confirming the identity of impurities like this compound. nih.gov
Several studies have reported the use of different liquid chromatography modes, including reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC), coupled with MS detection for the analysis of vortioxetine and its related compounds. nih.govmdpi.comresearchgate.net The choice of chromatographic conditions, such as the column type (e.g., C18, Phenyl-Hexyl) and mobile phase composition, is critical for achieving adequate separation of the main compound from its impurities. researchgate.netnih.govresearchgate.net
Table 1: LC-MS Parameters for Vortioxetine Impurity Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm) | researchgate.net |
| Mobile Phase | Gradient elution with acetonitrile and ammonium formate solution | researchgate.net |
| Ionization | Electrospray (ESI) and Atmospheric Pressure Chemical Ionization (APCI) | researchgate.net |
| Mass Analyzer | High-Resolution Q-TOF/MS, Triple Quadrupole | researchgate.net |
| Detection Mode | Positive ion mode | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
While less common for non-volatile compounds like vortioxetine and its impurities, Gas Chromatography-Mass Spectrometry (GC-MS/MS) can be employed for the analysis of certain volatile or semi-volatile process-related impurities or degradation products that may be present. However, the available literature primarily focuses on LC-based methods for vortioxetine impurity profiling. colab.wsmdpi.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the definitive structural elucidation of impurities. By physically coupling an HPLC system with an NMR spectrometer, it is possible to obtain high-quality NMR spectra of separated impurities without the need for off-line isolation. This is particularly valuable for confirming the structures of novel or unexpected impurities. Studies have reported the use of NMR, in conjunction with MS and IR spectroscopy, to characterize the structures of vortioxetine impurities formed during synthesis and degradation. nih.govnih.govresearchgate.net
Spectroscopic Detection Methods
Spectroscopic detectors are commonly used in conjunction with liquid chromatography for the quantification of pharmaceutical compounds and their impurities.
Ultraviolet (UV) and Diode Array Detection (DAD) Strategies
Ultraviolet (UV) and Diode Array Detection (DAD) are the most widely used detection methods in HPLC for routine quality control of vortioxetine. nih.govijtsrd.comijprajournal.com These detectors measure the absorbance of UV light by the analyte as it elutes from the chromatographic column. The optimal wavelength for the determination of vortioxetine is reported to be around 226 nm. mdpi.com
DAD provides the advantage of acquiring the entire UV spectrum of a peak, which can be used to assess peak purity and aid in the identification of co-eluting components. pharmasm.com Several validated stability-indicating HPLC-DAD methods have been developed for the quantification of vortioxetine and its degradation products in bulk drug and pharmaceutical formulations. nih.govmdpi.com These methods have demonstrated good linearity, accuracy, and precision. nih.gov
Table 2: HPLC-DAD Method Parameters for Vortioxetine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Cosmosil C18 (250mm x 4.6ID, 5 micron) | ijtsrd.com |
| Mobile Phase | Acetonitrile: Methanol: Water (40:50:10 v/v) | ijtsrd.com |
| Flow Rate | 0.8 ml/min | ijtsrd.com |
| Detection Wavelength | 226 nm, 224-228 nm | mdpi.comgoogle.com |
| Column Temperature | 30℃ | ijtsrd.com |
Photochemically Induced Fluorescence Detection
For the determination of certain genotoxic impurities (GTIs) in the vortioxetine manufacturing process, a highly sensitive method utilizing photochemically induced fluorescence (PIF) detection has been developed. oup.comoup.com This technique involves post-column derivatization where the eluent from the HPLC column is irradiated with UV light (e.g., at 254 nm) to convert non-fluorescent impurities into fluorescent derivatives. colab.wsoup.comoup.com These derivatives are then detected by a fluorescence detector.
This method provides a significantly lower limit of detection and quantification compared to standard UV detection, making it suitable for monitoring trace-level genotoxic impurities. oup.comoup.com For instance, a reversed-phase HPLC method with PIF detection has been successfully used to determine two genotoxic impurities in vortioxetine, with fluorescence detection at an excitation wavelength of 272 nm and an emission wavelength of 300 nm. oup.comoup.com
Method Validation Principles for Impurity 14 Quantification
Method validation demonstrates that an analytical procedure is suitable for its intended use. For an impurity like this compound, the method must be capable of detecting and quantifying it at very low levels in the presence of the active pharmaceutical ingredient (API) and other related compounds. ijtsrd.com
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present. These can include the API (Vortioxetine), other process impurities, and degradation products. pharmasm.com For this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is often employed to achieve the necessary separation.
The selectivity of the method is demonstrated by showing that the peak for Impurity 14 is well-resolved from peaks of Vortioxetine and other potential impurities. researchgate.net In forced degradation studies, where Vortioxetine is exposed to stress conditions like acid, base, oxidation, heat, and light, the method must be able to separate the resulting degradation products from the Impurity 14 peak. nih.govmdpi.com Peak purity analysis, often performed with a photodiode array (PDA) or diode array detector (DAD), is a crucial tool to confirm that the chromatographic peak of Impurity 14 is spectrally homogeneous and not co-eluting with other substances. mdpi.com A peak purity index greater than 0.999 is typically considered acceptable. mdpi.com
Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. ijtsrd.com
To establish linearity for this compound, a minimum of five concentrations are typically prepared by diluting a standard stock solution. The calibration curve is generated by plotting the peak area response against the concentration. The relationship is assessed via the correlation coefficient (r) or coefficient of determination (r²), which should ideally be greater than 0.999. ijtsrd.com While specific data for Impurity 14 is proprietary, typical linearity studies for Vortioxetine and its related substances demonstrate this principle. ijtsrd.compharmasm.com
Table 1: Representative Linearity Data for an Analytical Method
| Concentration Level | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 0.05 | 15,230 |
| 2 | 0.10 | 30,150 |
| 3 | 0.25 | 75,400 |
| 4 | 0.50 | 150,980 |
| 5 | 0.75 | 226,100 |
| Correlation Coefficient (r²) | \multicolumn{2}{ | c |
This table represents typical data; actual values are method-dependent.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmasm.com For impurity analysis, the LOQ must be at or below the reporting threshold for the impurity as stipulated by regulatory guidelines.
LOD and LOQ are commonly determined based on the standard deviation of the response and the slope of the calibration curve, using the formulae LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the intercept and S is the slope of the calibration curve. pharmasm.com The sensitivity of analytical methods for Vortioxetine indicates that very low limits can be achieved for its impurities. ijtsrd.comrjptonline.org
Table 2: Example LOD and LOQ Values from Vortioxetine Analytical Methods
| Parameter | Reported Value (µg/mL) | Reference |
| LOD | 0.239 | ijtsrd.com |
| LOQ | 0.725 | ijtsrd.com |
| LOD | 1.32 | nih.gov |
| LOQ | 3.99 | nih.gov |
| LOD | 2.27 | rjptonline.org |
| LOQ | 6.87 | rjptonline.org |
Note: These values are for Vortioxetine and serve as an illustration of method sensitivity.
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). pharmasm.com Accuracy refers to the closeness of the test results obtained by the method to the true value and is typically determined through recovery studies. ijtsrd.com
For precision, the relative standard deviation (%RSD) of a series of measurements is calculated, with an acceptance criterion often set at ≤2%. ijtsrd.com For accuracy, known amounts of Impurity 14 standard are spiked into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage of the analyte recovered is then calculated. wisdomlib.org Recovery values are expected to be within a pre-defined range, often 98-102%. ijtsrd.com
Table 3: Representative Precision Data
| Precision Level | Concentration (µg/mL) | %RSD |
| Repeatability (Intra-day) | 0.5 | < 2.0% |
| Intermediate Precision (Inter-day) | 0.5 | < 2.0% |
This table represents typical acceptance criteria; actual values are method-dependent.
Table 4: Representative Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg) | Amount Recovered (µg) | % Recovery |
| 50% | 5.0 | 4.95 | 99.0% |
| 100% | 10.0 | 10.10 | 101.0% |
| 150% | 15.0 | 15.20 | 101.3% |
This table represents typical data; actual values are method-dependent.
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. ijtsrd.com This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the mobile phase composition (e.g., ±2% organic content), pH of the mobile phase buffer, column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min) are varied. ijtsrd.com The method is considered robust if the results remain within the acceptance criteria during these variations. crsubscription.com
Table 5: Example of Robustness Testing Parameters
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met |
| Column Temperature | ± 5 °C | System suitability parameters met |
| Mobile Phase Composition | ± 2% Organic | System suitability parameters met |
This table represents typical parameters tested; actual values are method-dependent.
System Suitability Testing (SST) is an integral part of any analytical method. It is performed before and during analysis to ensure the continued performance of the entire analytical system, including the instrument, reagents, and column. Key SST parameters include theoretical plates (N), tailing factor (T), resolution (Rs), and the reproducibility of replicate injections (%RSD). ijtsrd.comcrsubscription.com
Table 6: Typical System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) between API and impurity | > 2.0 |
| %RSD of replicate standard injections | < 2.0% |
Structural Elucidation and Comprehensive Characterization of Vortioxetine Impurity 14
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A ¹H NMR spectrum of Vortioxetine (B1682262) Impurity 14 would provide critical information regarding the number and types of protons present. Based on its structure, the spectrum is expected to show distinct signals corresponding to aromatic protons on the three separate phenyl rings, aliphatic protons of the two piperazine (B1678402) rings, and the protons of the two methyl groups on the dimethylphenyl moiety. The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the multiple, substituted benzene (B151609) rings. The piperazine protons would appear in the aliphatic region (typically δ 2.5-4.0 ppm), with their chemical shifts and multiplicities indicating their positions relative to the nitrogen atoms and phenyl rings. The two methyl groups would likely appear as sharp singlet signals in the upfield region (typically δ 2.0-2.5 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of all unique carbon atoms in the molecule. For Vortioxetine Impurity 14, the spectrum would display a multitude of signals. Aromatic carbons would resonate in the downfield region (typically δ 110-160 ppm), while the aliphatic carbons of the piperazine rings and the methyl groups would appear in the upfield region (typically δ 20-60 ppm). The precise chemical shifts would help differentiate the carbons based on their electronic environment, such as those directly attached to nitrogen or sulfur versus other ring carbons.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals for a molecule as complex as this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within each of the aromatic rings and the piperazine systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of a carbon signal based on its attached proton's signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates the proposed structure. chemwhat.com Using a high-resolution mass spectrometer (HRMS), the exact mass of the protonated molecular ion ([M+H]⁺) can be measured with high precision. This experimental mass would be compared against the theoretical mass calculated from its molecular formula, C₂₈H₃₄N₄S, to confirm the elemental composition. simsonpharma.com
The fragmentation pattern observed in MS/MS experiments provides valuable structural information. Cleavage at the piperazine rings and the thioether linkage are expected fragmentation pathways, yielding smaller, stable charged fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to confirm the connectivity of the different structural units within the parent molecule.
Table 1: Molecular Weight Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₈H₃₄N₄S | simsonpharma.comcymitquimica.com |
| Molecular Weight | ~458.7 g/mol | chemwhat.comsimsonpharma.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm key structural features.
Table 2: Expected Infrared (IR) Spectroscopy Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| C-N (Amine) | 1350 - 1000 | Stretching |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| C-S (Thioether) | 700 - 600 | Stretching |
Integrated Spectroscopic Data Interpretation and Structure Confirmation Methodologies
Finally, NMR spectroscopy provides the complete and detailed structural map. ¹H and ¹³C NMR offer a census of the hydrogen and carbon atoms in their respective chemical environments. The crucial step involves using 2D NMR techniques (COSY, HSQC, and HMBC) to connect these individual atoms, establishing the bonding framework of the three aromatic rings, the two piperazine units, and the thioether bridge, confirming the identity as 1-(2-((2,4-Dimethylphenyl)thio)phenyl)-4-(2-(piperazin-1-yl)phenyl)piperazine. chemwhat.comchemicea.com This integrated approach leaves no ambiguity as to the impurity's structure.
Degradation Pathways and Stability Studies of Vortioxetine Contributing to Impurity 14 Formation
Design and Execution of Forced Degradation Studies (Hydrolytic, Oxidative, Photolytic, Thermal)
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. nih.govresearchgate.net These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing. researchgate.net For vortioxetine (B1682262), forced degradation has been performed under hydrolytic, oxidative, photolytic, and thermal conditions to assess its stability and degradation profile. wisdomlib.orgmdpi.comijprajournal.com
Hydrolytic Degradation: Studies have shown that vortioxetine is relatively stable under neutral hydrolytic conditions. However, degradation is observed under acidic and basic conditions. For instance, one study reported a 9.9% degradation of vortioxetine hydrobromide under acidic hydrolysis. wisdomlib.org
Oxidative Degradation: Vortioxetine has been found to be particularly susceptible to oxidative stress. researchgate.netmdpi.com The use of oxidizing agents like hydrogen peroxide has been shown to cause significant degradation. mdpi.comcolab.ws One study observed an 8% decrease in vortioxetine concentration under oxidative conditions. wisdomlib.org Another investigation using 15% hydrogen peroxide resulted in a substantial degradation of 46.64–48.76% after 6 hours at room temperature. mdpi.com
Photolytic Degradation: Exposure to light, particularly UV light, has been identified as a significant factor in the degradation of vortioxetine. researchgate.netmdpi.com Studies have demonstrated that vortioxetine is unstable under photolytic stress, leading to the formation of degradation products. mdpi.comnih.gov
Thermal Degradation: In contrast to other stress conditions, vortioxetine has been found to be generally stable under thermal stress. researchgate.netnih.gov
The design of these studies typically involves dissolving the vortioxetine bulk drug or its formulation in appropriate solvents and exposing them to the respective stress conditions for a defined period. The resulting solutions are then analyzed using stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and its degradation products. wisdomlib.orgmdpi.comijprajournal.com
Identification and Profiling of Degradation Products, Specifically Impurity 14, Under Stress Conditions
The analysis of samples from forced degradation studies allows for the identification and profiling of various degradation products. For vortioxetine, several degradation products have been identified, with their formation being dependent on the specific stress condition applied. mdpi.comnih.gov While vortioxetine is stable under thermal and hydrolytic stress, it is unstable under photolytic and oxidative conditions, where six different degradation products have been reported. researchgate.netnih.gov
Vortioxetine Impurity 14, chemically known as 1,2-bis[4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, is a known degradation impurity found in vortioxetine hydrobromide tablets. google.com The formation of this impurity is a point of interest in stability studies.
The profiling of these impurities is crucial for ensuring the quality and safety of the drug product. clearsynth.com Analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are instrumental in the identification and characterization of these degradation products. researchgate.netcolab.wsnih.gov
Below is an interactive data table summarizing the degradation of vortioxetine under various stress conditions and the reported formation of impurities.
| Stress Condition | Reagent/Condition | Duration | Degradation of Vortioxetine (%) | Impurity 14 Formation | Reference |
| Acid Hydrolysis | 1N HCl | - | 9.9 | Not Specified | wisdomlib.org |
| Oxidative | 15% H₂O₂ | 6 hours | 46.64 - 48.76 | Not Specified | mdpi.com |
| Oxidative | - | - | 8 | Not Specified | wisdomlib.org |
| Photolytic (UV 254 nm) | - | - | Significant | Not Specified | mdpi.com |
| Thermal | - | - | Stable | Not Observed | researchgate.netnih.gov |
| Neutral Hydrolysis | - | - | Stable | Not Observed | mdpi.comnih.gov |
Mechanistic Elucidation of Impurity 14 Formation from Vortioxetine Degradation
The precise mechanism for the formation of this compound is not definitively established in all contexts and is noted to be potentially due to the interaction of raw materials and auxiliary materials. google.com However, a plausible pathway for its formation involves the reaction of vortioxetine with a reactive species.
One proposed method for the synthesis of Impurity 14 involves the reaction of vortioxetine with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl chloride, in an aprotic solvent with the presence of a base. google.com This suggests that the formation of Impurity 14 could occur if vortioxetine comes into contact with such reactive species, potentially arising from the degradation of excipients or other components in the formulation.
The structure of Impurity 14, 1,2-bis[4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, indicates a dimerization of the vortioxetine molecule linked by an ethanone (B97240) bridge. This suggests a reaction where two molecules of vortioxetine, or a derivative thereof, react with a two-carbon unit.
Kinetic Analysis of Degradation Processes Involving Impurity 14
Kinetic analysis of degradation processes provides valuable information on the rate at which a drug degrades and its impurities form. For vortioxetine, degradation kinetics have been studied under various stress conditions. nih.govresearchgate.netmdpi.com
It has been observed that the degradation of vortioxetine under oxidative conditions follows first-order kinetics, while photolytic degradation follows second-order kinetics. nih.govmdpi.com This indicates that the rate of oxidative degradation is directly proportional to the concentration of vortioxetine, whereas the rate of photolytic degradation is proportional to the square of the vortioxetine concentration or the product of the concentrations of two reacting species.
A study on the oxidative degradation of vortioxetine hydrobromide in the solid state found that the formation rate of a major degradation product initially increased with the degree of disorder in the material and then decreased, while a minor degradation product's formation rate increased monotonically with the disorder. tugraz.at This highlights the complex interplay between the physical state of the drug substance and its chemical stability.
Control Strategies and Risk Management for Vortioxetine Impurity 14 in Pharmaceutical Manufacturing
Implementation of Quality-by-Design (QbD) Principles for Impurity Control
Quality-by-Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control. biopharminternational.com The core principle of QbD is that quality should be built into the product, not merely tested for in the final product. biopharminternational.commdpi.com For managing Vortioxetine (B1682262) Impurity 14, QbD provides a framework to proactively mitigate its formation and ensure its effective removal.
The implementation process begins by defining the Quality Target Product Profile (QTPP), which includes stringent limits on impurities. Vortioxetine Impurity 14 is identified as a Critical Quality Attribute (CQA) because its level can impact the purity and safety of the Active Pharmaceutical Ingredient (API). Through a risk assessment process, such as Failure Mode and Effects Analysis (FMEA), the Critical Process Parameters (CPPs) that influence the formation and purge of Impurity 14 are identified. acs.org These CPPs are the focus of process development and optimization studies.
The goal is to establish a "design space"—a multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality. mdpi.com Operating within this design space ensures that the level of this compound remains consistently below the acceptable limit.
Table 1: Application of QbD Principles to Control this compound
| QbD Element | Application to this compound | Example |
| Quality Target Product Profile (QTPP) | Defines the desired quality of the final drug product, including the acceptable limit for Impurity 14. | Vortioxetine drug product with Impurity 14 level not to exceed the ICH qualification threshold. |
| Critical Quality Attribute (CQA) | Impurity 14 is identified as a CQA as it is a process-related impurity that must be controlled. google.com | Level of this compound in the final API. |
| Risk Assessment (e.g., FMEA) | Identifies and ranks process parameters that could lead to the formation or carry-over of Impurity 14. | Evaluating the impact of reactant stoichiometry, temperature, and reaction time on the formation of Impurity 14. |
| Critical Process Parameter (CPP) | A process parameter that must be controlled within a defined range to ensure the CQA is met. | Temperature of the condensation reaction; pH during work-up. researchgate.net |
| Design Space | The established operational range for CPPs that ensures Impurity 14 levels are consistently controlled. mdpi.com | A defined range for reaction temperature and time that minimizes the formation of Impurity 14. |
| Control Strategy | A planned set of controls derived from product and process understanding that ensures process performance and product quality. | Implementing specific in-process controls and raw material specifications to manage Impurity 14. biopharminternational.com |
Development and Optimization of Process Control Strategies for Impurity 14 Mitigation
This compound is identified as a primary byproduct of the vortioxetine synthesis process. google.com Its formation is often linked to a condensation reaction involving piperazine (B1678402) derivatives and substituted phenyl groups. smolecule.com Therefore, the development and optimization of process controls are centered on manipulating reaction conditions to disfavor the pathway leading to this impurity.
Key strategies for mitigation include:
Control of Raw Materials: Ensuring the purity of starting materials and intermediates is critical. Impurities in raw materials can act as precursors or catalysts for the formation of Impurity 14.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, reaction time, pH, and the rate of addition of reagents are carefully studied and optimized. Design of Experiments (DoE) is a powerful tool used within the QbD framework to efficiently explore these parameters and their interactions. acs.org
Catalyst Selection and Control: The choice of catalyst and control of its concentration can significantly influence the reaction pathway, favoring the formation of the desired vortioxetine molecule over Impurity 14. smolecule.com
Solvent and Reagent Selection: The solvent system can affect the solubility of reactants and intermediates, thereby influencing reaction kinetics and the impurity profile.
Table 2: Key Process Parameters for Mitigating this compound
| Process Parameter | Rationale for Control | Control Approach |
| Reactant Stoichiometry | An excess of one reactant could drive a side reaction leading to Impurity 14. | Precise charge control of starting materials and key intermediates. |
| Reaction Temperature | Higher temperatures may accelerate the side reaction forming Impurity 14 more than the main reaction. | Strict temperature control with defined upper and lower limits. |
| Reaction Time | Prolonged reaction times might lead to the degradation of the product into impurities or allow for the slow formation of byproducts like Impurity 14. | Defined reaction endpoint determined by in-process analytical testing. |
| pH Control | The nucleophilicity of the piperazine moiety is pH-dependent, which can influence the reaction course. smolecule.com | Monitoring and adjustment of pH during the reaction and subsequent work-up steps. |
| Mixing Efficiency | Poor mixing can create localized concentration or temperature gradients, promoting side reactions. | Specification of agitator speed and vessel geometry to ensure homogeneity. |
Application of International Conference on Harmonisation (ICH) Guidelines (e.g., ICH Q3A/B, ICH M7) in Managing this compound
The management of this compound is governed by a robust regulatory framework established by the International Conference on Harmonisation (ICH).
ICH Q3A/B: Impurities in New Drug Substances and Drug Products ICH Q3A/B provides guidance for the qualification and control of impurities. jpionline.org These guidelines establish thresholds for reporting, identification, and qualification.
Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.
Identification Threshold: The level above which the structure of an impurity must be confirmed.
Qualification Threshold: The level above which an impurity's safety must be established through toxicological studies.
For this compound, its level in the final drug substance must be controlled below the ICH qualification threshold. If its level were to exceed this threshold, extensive safety data would be required.
ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities The ICH M7 guideline addresses the specific risk of mutagenic impurities, which have the potential to cause DNA damage and are considered a significant safety concern. nih.goveuropa.eu A critical step in risk management is to assess whether this compound is a potential mutagenic impurity (PMI). This assessment typically begins with a computational toxicology analysis using (Quantitative) Structure-Activity Relationship [(Q)SAR] models to identify any structural alerts for mutagenicity. europa.eudgra.de
If a structural alert is identified (classifying the impurity as Class 3, 4, or 5), or if it is a known mutagen (Class 2), a stringent control strategy is required. researchgate.net ICH M7 outlines four primary control options. researchgate.netacs.org
Table 3: ICH M7 Control Strategy Options for a Potential Mutagenic Impurity
| Option | Description | Application to Impurity 14 |
| Option 1 | Include a test for the impurity in the drug substance specification with a limit at or below the acceptable intake (e.g., Threshold of Toxicological Concern, TTC). researchgate.netacs.org | Routine testing of every batch of vortioxetine API to ensure Impurity 14 is below the established limit. |
| Option 2 | Include a test for the impurity in the specification for a raw material, starting material, or intermediate. acs.org | Testing a key intermediate for Impurity 14 to ensure it is controlled upstream in the process. |
| Option 3 | Include a test on an intermediate or as an in-process control, combined with evidence that the impurity is purged by downstream steps. The level in the final API must be below 30% of the acceptable limit. acs.org | An in-process control is established, and spiking studies demonstrate that subsequent crystallization steps effectively remove Impurity 14. |
| Option 4 | Control based on process understanding, demonstrating that the impurity level in the final API is consistently below 30% of the limit without routine testing. This is often supported by calculating purge factors. researchgate.netcolab.ws | A comprehensive understanding of the process chemistry and calculated purge factors demonstrate that Impurity 14 cannot persist to the final API at significant levels. |
Analytical Control Strategies for Impurity 14 in Vortioxetine Drug Substance and Drug Product
Robust analytical methods are the cornerstone of any impurity control strategy, providing the data needed to understand impurity formation, guide process development, and verify the quality of the final product. wisdomlib.org For this compound, highly sensitive and specific analytical methods are developed and validated according to ICH Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a commonly used technique for the quantification of impurities in vortioxetine. nih.govresearchgate.net For impurities at very low levels, or for structure confirmation, more sensitive techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or its tandem version (LC-MS/MS) are employed. nih.govresearchgate.net
These methods are used at various stages:
Process Development: To understand the impact of process parameters on the formation of Impurity 14.
In-Process Controls: To monitor the level of Impurity 14 at critical steps in the manufacturing process.
Raw Material Testing: To ensure starting materials and intermediates meet their quality specifications.
Final Release Testing: To confirm that the level of Impurity 14 in the drug substance and drug product is within the specified limits. cleanchemlab.com
Stability Studies: To monitor for any increase in Impurity 14 over the shelf-life of the drug product. nih.gov
Table 4: Analytical Methods for the Control of this compound
| Technique | Purpose | Key Attributes |
| HPLC-DAD | Routine quantification in API and drug product; stability testing. nih.govresearchgate.net | Good linearity, accuracy, and precision for quantification at levels typically required by ICH Q3A/B. |
| UPLC-MS/MS | Trace-level quantification, especially if Impurity 14 is a PMI under ICH M7. researchgate.net | High sensitivity (low Limit of Detection/Quantification) and high specificity. |
| LC-QTOF-MS | Structure elucidation and identification of unknown degradation products or impurities. nih.gov | Provides high-resolution mass data for accurate mass measurement and elemental composition determination. |
| Reference Standard | Used for the identification and quantification of the impurity in analytical tests. google.comsmolecule.com | A highly purified and well-characterized sample of this compound. |
Determination of Purge Factors and Enhanced Process Understanding for Impurity Removal
A key element of a modern, risk-based control strategy, particularly under ICH M7, is the determination of purge factors. nih.gov A purge factor is a semi-quantitative measure of the ability of a specific process step (or a series of steps) to remove, or "purge," an impurity. This concept is particularly valuable for demonstrating that an impurity introduced or formed early in a synthesis will not be present at unacceptable levels in the final drug substance. acs.org
The determination of purge factors for potential mutagenic impurities in the synthesis of vortioxetine has been discussed as a viable control strategy. acs.orgcolab.ws This approach relies on a deep understanding of the impurity's physicochemical properties (e.g., solubility, volatility, reactivity, ionizability) and the conditions of each process step (e.g., crystallization, extraction, chromatography, chemical reaction). researchgate.net
Table 5: Illustrative Example of a Purge Factor Calculation
| Process Step | Physicochemical Principle | Estimated Purge Factor | Rationale |
| Step 1: Aqueous Work-up (Extraction) | Partition Coefficient | 10 | Impurity 14 is assumed to have some solubility in the aqueous phase, while the desired intermediate remains in the organic phase. |
| Step 2: Reactive Step | Chemical Reactivity | 5 | The reaction conditions (e.g., presence of a nucleophile) may partially degrade Impurity 14. |
| Step 3: Crystallization | Solubility | 100 | Impurity 14 is significantly more soluble in the crystallization solvent than the API, and therefore remains in the mother liquor. |
| Step 4: Washing/Drying | Volatility/Solubility | 2 | The filter cake wash with a solvent in which the impurity is soluble provides additional removal. |
| Overall Purge Factor | Multiplication of individual factors | 10,000 | (10 x 5 x 100 x 2) |
Note: This table is for illustrative purposes only. Actual purge factors must be determined based on experimental data and a thorough scientific assessment of the specific process.
Emerging Trends and Future Research Directions in Vortioxetine Impurity Analysis
Advancements in High-Resolution Analytical Techniques for Trace Impurities
The detection and characterization of trace-level impurities in active pharmaceutical ingredients (APIs) like vortioxetine (B1682262) present a significant analytical challenge. Future research is centered on the deployment of increasingly sensitive and high-resolution techniques to manage these complexities.
High-performance liquid chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) remain the foundational separation techniques in impurity profiling. However, their coupling with advanced mass spectrometry (MS) detectors is where significant progress is being made. High-resolution mass spectrometry (HRMS), particularly with Orbitrap and time-of-flight (TOF) analyzers, offers unparalleled mass accuracy and resolution. This allows for the confident elemental composition determination of unknown impurities, even at concentrations below the 0.1% reporting threshold stipulated by regulatory bodies like the ICH.
Future advancements will likely involve the wider adoption of two-dimensional liquid chromatography (2D-LC) systems. These systems provide a substantial increase in peak capacity, which is crucial for resolving co-eluting impurities in complex sample matrices. The integration of 2D-LC with HRMS creates a powerful platform for comprehensive impurity profiling.
Table 1: Comparison of Advanced Analytical Techniques for Trace Impurity Analysis
| Technique | Principle | Advantages for Impurity Analysis | Future Research Focus |
|---|---|---|---|
| UHPLC-HRMS (Orbitrap) | Combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of an Orbitrap mass analyzer. | Enables precise mass measurements (<2 ppm), facilitating the identification of unknown impurities and isomers. High sensitivity for trace-level detection. | Miniaturization of systems, development of novel stationary phases for improved selectivity, and faster data acquisition and processing algorithms. |
| 2D-LC-MS/MS | Utilizes two orthogonal separation columns to dramatically increase separation power. Coupled with tandem MS for structural elucidation. | Superior resolution of complex mixtures and co-eluting peaks. Provides detailed structural information from fragmentation patterns. | Optimization of column combinations and transfer processes, and development of software for streamlined data analysis and visualization. |
| Supercritical Fluid Chromatography (SFC)-MS | Uses a supercritical fluid (e.g., CO2) as the mobile phase for chromatographic separation. | Offers faster separations and is a greener alternative to normal-phase LC. Effective for separating chiral compounds. | Expansion of applications to a wider range of polar impurities and development of more robust SFC-MS interfaces. |
Application of Computational Chemistry and In Silico Modeling for Impurity Prediction and Mechanism Elucidation
Computational tools are becoming indispensable in modern pharmaceutical analysis. In silico modeling offers a proactive approach to impurity management by predicting potential impurities that may arise during synthesis or degradation.
Degradation pathway prediction software can simulate the stability of vortioxetine under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal). These programs use established chemical reaction rules and quantum chemical calculations to forecast the likely transformation products. This foresight allows analytical scientists to develop targeted analytical methods for impurities that may not have even been observed yet.
Furthermore, computational chemistry, particularly Density Functional Theory (DFT), is being applied to elucidate the mechanisms of impurity formation. By modeling the reaction energetics, researchers can understand why certain impurities are formed preferentially over others. This knowledge is invaluable for synthetic chemists to optimize reaction conditions and minimize the generation of critical impurities.
Table 2: In Silico Tools in Vortioxetine Impurity Profiling
| Tool Type | Application | Expected Outcome |
|---|---|---|
| Degradation Pathway Prediction Software | Simulates the degradation of vortioxetine under stress conditions. | Provides a list of probable degradants and their structures, guiding method development. |
| QSAR Models | (Quantitative Structure-Activity Relationship) models to predict the toxicological potential of impurities. | Helps in risk assessment and setting appropriate control limits for impurities. |
| DFT Calculations | (Density Functional Theory) to model reaction mechanisms and energetics. | Elucidates the formation pathways of process and degradation impurities, aiding in process optimization. |
Integration of Green Analytical Chemistry Principles in Impurity Profiling
There is a growing emphasis on developing environmentally sustainable analytical methods. The principles of Green Analytical Chemistry (GAC) are being increasingly integrated into the workflow for vortioxetine impurity profiling.
A primary focus is on reducing the use of hazardous organic solvents, which are staples in traditional HPLC methods. This is being achieved through several strategies:
Miniaturization: The shift from HPLC to UHPLC inherently reduces solvent consumption due to the smaller column dimensions and lower flow rates.
Alternative Solvents: Research into replacing toxic solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol (B145695) or supercritical fluids (in SFC) is ongoing.
The adoption of GAC is not only an environmental imperative but also offers practical benefits, including reduced operational costs and improved laboratory safety.
Development of Novel Methodologies for Impurity Standards Synthesis
The availability of pure reference standards for identified impurities is a prerequisite for the validation of analytical methods and for accurate quantification. However, synthesizing small quantities of specific impurities like Vortioxetine Impurity 14 can be a significant challenge.
Traditional synthetic routes are often designed for large-scale production of the API and may not be suitable for producing minor impurities efficiently. Future research is directed towards developing novel and flexible synthetic methodologies that can be adapted to create a range of potential impurities.
Key areas of innovation include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry), which can be leveraged to selectively synthesize target impurities that are difficult to produce in batch processes.
Biocatalysis: The use of enzymes to perform specific chemical transformations can provide a highly selective and environmentally friendly route to certain impurities.
Photoredox Catalysis: This emerging area of synthetic chemistry uses light to drive chemical reactions and can enable novel transformations for accessing complex molecular architectures, which may be representative of certain degradation products.
The development of these advanced synthetic tools is crucial for ensuring that the analytical methods used to monitor the purity of vortioxetine are robust, accurate, and fully validated.
Table 3: List of Compounds
| Compound Name |
|---|
| Vortioxetine |
| This compound |
| Acetonitrile |
| Methanol |
Q & A
What analytical techniques are recommended for the identification and quantification of Vortioxetine Impurity 14 in pharmaceutical formulations?
Basic Research Question
Reverse-phase ultra-performance liquid chromatography coupled with time-of-flight mass spectrometry (RP-UPLC-TOF/MS) is a validated approach for identifying and quantifying structurally related impurities like this compound. This method provides high-resolution separation and accurate mass determination, critical for distinguishing isomers and degradation products. Method validation should include specificity, linearity, precision, and robustness, adhering to ICH guidelines . For quantification, ensure calibration curves cover the impurity’s expected concentration range (e.g., 0.05–1.0% relative to the drug substance) .
How can chromatographic conditions be optimized to resolve this compound from co-eluting structural analogs?
Advanced Research Question
Two-level factorial designs are effective for optimizing parameters such as mobile phase pH, gradient slope, and column temperature. For example, a study on vortioxetine impurities utilized a factorial design to evaluate the impact of trifluoroacetic acid concentration (0.05–0.1%) and column temperature (25–40°C) on peak resolution. This approach identified optimal conditions (e.g., 0.08% TFA at 30°C) to separate Impurity 14 from its diastereomers, achieving a resolution factor >2.0 . Advanced statistical software (e.g., Design-Expert®) can model interactions between variables to minimize trial runs .
What synthetic routes and characterization methods are employed to produce this compound as a reference standard?
Basic Research Question
Impurity 14 is typically synthesized via controlled deviations in the vortioxetine synthesis pathway, such as incomplete ring closure or side reactions during thiobenzophenone intermediate formation. Key steps include:
- Synthesis : Reacting 2,4-dimethylthiophenol with 2-fluoronitrobenzene under basic conditions, followed by reduction and purification.
- Characterization : High-resolution mass spectrometry (HRMS) for molecular formula confirmation (e.g., C₁₈H₂₁N₃S₂) and nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing thioether linkages from sulfoxide derivatives) . Purity must exceed 98% (by HPLC) for use as a reference standard .
How do forced degradation studies inform the stability profile of this compound?
Advanced Research Question
Forced degradation under acidic (1M HCl), basic (1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions reveals Impurity 14’s stability and degradation pathways. For example:
- Oxidative Stress : Impurity 14 may oxidize to sulfoxide derivatives, detectable via LC/MS/MS (m/z shift +16).
- Photolytic Degradation : UV exposure (1.2 million lux·hours) can induce dimerization, monitored by UPLC-TOF/MS for mass doubling . These studies require orthogonal method validation (e.g., NMR for confirmatory analysis) to distinguish degradation products from process-related impurities .
What challenges arise in validating analytical methods for this compound in complex matrices?
Advanced Research Question
Matrix effects from excipients (e.g., lactose, magnesium stearate) can suppress ionization in mass spectrometry, leading to underestimation of Impurity 14. Mitigation strategies include:
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents.
- Internal Standards : Deuterated analogs of Impurity 14 (e.g., D₃-Impurity 14) improve quantification accuracy in biological matrices . Method robustness testing should replicate real-world variability (e.g., column batches, analyst skill) to ensure reproducibility .
How does the metabolic activity of CYP2D6 influence the detection of this compound in pharmacokinetic studies?
Advanced Research Question
CYP2D6 poor metabolizers exhibit 100% higher vortioxetine plasma exposure, potentially increasing the likelihood of Impurity 14 formation via prolonged hepatic metabolism. In vitro microsomal studies (using human liver microsomes) can model this interaction by comparing metabolite profiles between CYP2D6 extensive and poor metabolizers. Adjusting vortioxetine doses (e.g., reducing by 50% with CYP2D6 inhibitors like bupropion) may mitigate impurity-related risks .
What structural features differentiate this compound from pharmacopoeial-listed impurities?
Basic Research Question
Unlike pharmacopoeial impurities (e.g., USP-designated impurities A–D), Impurity 14 is a non-pharmacopoeial isomer with a distinct sulfur-containing side chain. Key identification markers include:
- Chromatographic Retention : Relative retention time (RRT) of 1.12 compared to vortioxetine (RRT 1.00).
- Mass Spectra : Characteristic fragment ions at m/z 243 (C₁₃H₁₅NS⁺) and m/z 178 (C₉H₁₂N₂⁺) .
What regulatory considerations govern the reporting threshold for this compound in drug submissions?
Advanced Research Question
Per ICH Q3A guidelines, impurities ≥0.10% (or 1.0 mg/day, whichever is lower) must be reported, identified, and qualified. For Impurity 14, a 6-month accelerated stability study (40°C/75% RH) is required to establish degradation kinetics. Toxicological assessment (e.g., Ames test) is mandatory if the impurity exceeds 0.15% .
How can researchers address discrepancies in impurity profiling data across multiple batches of vortioxetine?
Advanced Research Question
Multivariate analysis (e.g., principal component analysis) of batch data can identify outliers caused by raw material variability or process deviations. For example, a 5% increase in Impurity 14 in specific batches may correlate with higher reaction temperatures (>80°C) during synthesis. Corrective actions include revising process controls (e.g., temperature limits ±2°C) and revalidating analytical methods .
What role do reference standards play in ensuring the accuracy of Impurity 14 quantification?
Basic Research Question
Certified reference materials (CRMs) with ≥98.5% purity are essential for method calibration and cross-laboratory reproducibility. For Impurity 14, CRMs must include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
